rac Ambrisentan-d3

Übersicht

Beschreibung

Ambrisentan-d3 is a deuterated form of Ambrisentan, a selective type A endothelin receptor antagonist. It is primarily used in the treatment of pulmonary arterial hypertension. The deuterium atoms in Ambrisentan-d3 replace the hydrogen atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ambrisentan-d3 involves the incorporation of deuterium atoms into the molecular structure of Ambrisentan. This can be achieved through various methods, including:

Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms using deuterated reagents under specific conditions.

Deuterated Reagents: Using deuterated starting materials or intermediates in the synthesis process to ensure the incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of Ambrisentan-d3 follows similar principles but on a larger scale. The process involves:

Optimization of Reaction Conditions: Ensuring high yield and purity of the final product by optimizing reaction conditions such as temperature, pressure, and solvent choice.

Quality Control: Rigorous quality control measures to ensure the consistency and safety of the produced compound.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ambrisentan-d3 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, oft unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Substitutionsreaktionen, bei denen funktionelle Gruppen in der Verbindung durch andere Gruppen ersetzt werden, können mit geeigneten Reagenzien durchgeführt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel.

Substitution: Verschiedene Halogenierungsmittel, Nucleophile und Elektrophile.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion zu deuterierten Alkoholen führen kann.

Wissenschaftliche Forschungsanwendungen

Ambrisentan-d3 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Referenzstandard in der analytischen Chemie verwendet, um die Stoffwechselwege und die Stabilität von Ambrisentan zu untersuchen.

Biologie: Wird in biologischen Studien eingesetzt, um die Auswirkungen der Deuteriumsubstitution auf die biologische Aktivität von Ambrisentan zu untersuchen.

Medizin: Wird in pharmakokinetischen Studien verwendet, um das Verhalten des Medikaments im Körper zu verstehen und seine therapeutische Wirksamkeit zu verbessern.

Industrie: Wird bei der Entwicklung neuer Arzneimittel mit verbesserten Eigenschaften aufgrund der Deuteriumsubstitution eingesetzt.

5. Wirkmechanismus

Ambrisentan-d3 übt seine Wirkung aus, indem es selektiv den Endothelin-Rezeptor vom Typ A blockiert. Endothelin-1, ein endogenes Peptid, bindet an diesen Rezeptor und verursacht Vasokonstriktion und Zellproliferation. Durch die Hemmung dieser Interaktion ermöglicht Ambrisentan-d3 die Entspannung der Blutgefäße, senkt den Blutdruck und lindert die Symptome der pulmonalen arteriellen Hypertonie .

Ähnliche Verbindungen:

Bosentan: Ein weiterer Endothelin-Rezeptor-Antagonist, der zur Behandlung der pulmonalen arteriellen Hypertonie eingesetzt wird.

Macitentan: Ein dualer Endothelin-Rezeptor-Antagonist mit ähnlichen Anwendungen.

Sildenafil: Ein Phosphodiesterase-Typ-5-Hemmer, der zur Behandlung der pulmonalen arteriellen Hypertonie und der erektilen Dysfunktion eingesetzt wird.

Einzigartigkeit von Ambrisentan-d3: Die Einzigartigkeit von Ambrisentan-d3 liegt in seiner Deuteriumsubstitution, die seine metabolische Stabilität und sein pharmakokinetisches Profil im Vergleich zu seinem nicht-deuterierten Gegenstück, Ambrisentan, verbessert .

Wirkmechanismus

Ambrisentan-d3 exerts its effects by selectively blocking the type A endothelin receptor. Endothelin-1, an endogenous peptide, binds to this receptor and causes vasoconstriction and cell proliferation. By inhibiting this interaction, Ambrisentan-d3 allows blood vessels to relax, reducing blood pressure and alleviating symptoms of pulmonary arterial hypertension .

Vergleich Mit ähnlichen Verbindungen

Bosentan: Another endothelin receptor antagonist used for pulmonary arterial hypertension.

Macitentan: A dual endothelin receptor antagonist with similar applications.

Sildenafil: A phosphodiesterase type 5 inhibitor used for pulmonary arterial hypertension and erectile dysfunction.

Uniqueness of Ambrisentan-d3: Ambrisentan-d3’s uniqueness lies in its deuterium substitution, which enhances its metabolic stability and pharmacokinetic profile compared to its non-deuterated counterpart, Ambrisentan .

Biologische Aktivität

rac Ambrisentan-d3 is a deuterated derivative of Ambrisentan, a selective endothelin receptor antagonist (ERA) primarily used in the treatment of pulmonary arterial hypertension (PAH). This compound serves as an important tool in pharmacological research, particularly in studies investigating the metabolism and pharmacokinetics of Ambrisentan. This article delves into the biological activity of this compound, highlighting its mechanism of action, pharmacological properties, and clinical implications.

This compound functions similarly to its parent compound, Ambrisentan, by selectively antagonizing the endothelin type A (ETA) receptor. This inhibition prevents the binding of endothelin-1 (ET-1), a potent vasoconstrictor, thereby promoting vasodilation and reducing blood pressure in pulmonary arteries. The selectivity for ETA over endothelin type B (ETB) receptors is crucial, as it minimizes unwanted side effects associated with non-selective ERAs .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound indicates rapid absorption following oral administration. Peak plasma concentrations are typically reached within two hours. The compound exhibits high plasma protein binding (approximately 99%), mainly to albumin .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Absorption | Rapid |

| Peak Plasma Concentration | 2 hours |

| Plasma Protein Binding | 99% (primarily albumin) |

| Volume of Distribution | Low (Blood:Plasma ratio ~0.57) |

| Elimination Route | Primarily hepatic |

| Half-life | Not specified |

Clinical Applications and Efficacy

Ambrisentan has been shown to improve exercise capacity and delay clinical worsening in patients with PAH. Clinical trials such as ARIES-1 and ARIES-2 demonstrated significant improvements in the six-minute walk distance among patients treated with Ambrisentan compared to placebo . The use of this compound in research allows for precise tracking of drug metabolism and efficacy due to its isotopic labeling.

Case Study: Ambrisentan-Induced Angioedema

A notable case study involved a 52-year-old female patient who developed angioedema following the initiation of treatment with Ambrisentan. Symptoms included submandibular swelling and dyspnea, which were attributed to the drug after ruling out other causes. Upon discontinuation of Ambrisentan and switching to tadalafil, her symptoms improved significantly . This case underscores the importance of monitoring for adverse effects associated with endothelin receptor antagonists.

Research Findings

Recent studies have focused on the comparative efficacy and safety profiles of this compound against other ERAs such as Bosentan and Macitentan. While all these compounds target endothelin receptors, differences in selectivity and side effect profiles can influence clinical outcomes.

Table 2: Comparison of Endothelin Receptor Antagonists

| Compound | Selectivity | Key Benefits | Side Effects |

|---|---|---|---|

| This compound | ETA > ETB | Improved exercise capacity | Risk of angioedema |

| Bosentan | Non-selective | Broader receptor activity | Liver enzyme elevation |

| Macitentan | Dual | Enhanced efficacy | Lower incidence of liver issues |

Eigenschaften

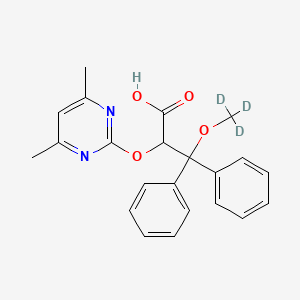

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)oxy-3,3-diphenyl-3-(trideuteriomethoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4/c1-15-14-16(2)24-21(23-15)28-19(20(25)26)22(27-3,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,19H,1-3H3,(H,25,26)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUJTZYPIHDYQMC-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(C1=CC=CC=C1)(C2=CC=CC=C2)C(C(=O)O)OC3=NC(=CC(=N3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675547 | |

| Record name | 2-[(4,6-Dimethylpyrimidin-2-yl)oxy]-3-[(~2~H_3_)methyloxy]-3,3-diphenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189479-60-4 | |

| Record name | 2-[(4,6-Dimethylpyrimidin-2-yl)oxy]-3-[(~2~H_3_)methyloxy]-3,3-diphenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.